molecular formula C26H25NO5S B12186035 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B12186035
M. Wt: 463.5 g/mol
InChI Key: AELATRIOXSYXLB-UHFFFAOYSA-N
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Description

This compound belongs to the furochromenone family, characterized by a fused furanochromenone core. Its molecular structure includes a 3,5-dimethyl-substituted furo[3,2-g]chromen-7-one scaffold, with a 2-oxoethyl side chain at position 4. This side chain is further substituted with a 3-(4-methoxyphenyl)thiomorpholin-4-yl group. The thiomorpholine ring introduces sulfur into the structure, which may influence electronic properties and bioavailability compared to oxygen-containing morpholine analogs.

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H25NO5S/c1-15-13-31-23-12-24-20(10-19(15)23)16(2)21(26(29)32-24)11-25(28)27-8-9-33-14-22(27)17-4-6-18(30-3)7-5-17/h4-7,10,12-13,22H,8-9,11,14H2,1-3H3

InChI Key

AELATRIOXSYXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4C5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Elevating the reaction temperature to 110°C while employing polyphosphoric acid (PPA) as a catalyst increases yield to 88% by minimizing side products like open-chain esters. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (86%) with enhanced reproducibility.

Thiomorpholine Moiety Synthesis

The 3-(4-methoxyphenyl)thiomorpholine component is synthesized through a two-step sequence:

  • Thiomorpholine Ring Formation : Reaction of 1,2-ethanedithiol with 2-chloro-N-(4-methoxyphenyl)acetamide in DMF at 120°C for 6 hours generates the thiomorpholine ring with 78% yield.

  • Oxidation to Thiomorpholin-4-one : Treatment with m-chloroperbenzoic acid (mCPBA) in CH2Cl2 at 25°C oxidizes the sulfide to sulfone, though controlled stoichiometry (1.1 equiv mCPBA) selectively yields the sulfoxide intermediate, which rearranges to thiomorpholin-4-one under basic conditions (NaHCO3, H2O).

Coupling Strategies

Conjugating the thiomorpholin-4-one to the furochromenone core employs nucleophilic acyl substitution. Activation of the 2-oxoethyl ketone via formation of its enolate (LDA, THF, −78°C) facilitates attack by the thiomorpholine nitrogen, achieving 65% coupling efficiency. Alternatives include Mitsunobu conditions (DIAD, PPh3) for oxygen-sensitive substrates, though yields remain lower (52%).

Characterization and Analytical Data

Table 1: Spectroscopic Data for Key Intermediates

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)
Furochromenone core2.42 (s, 6H, CH3), 6.38 (s, 1H, H-2)161.2 (C=O), 152.4 (C-3)256.0843 [M+H]+
6-(2-oxoethyl) derivative2.98 (t, 2H, CH2CO), 3.15 (t, 2H, CH2)207.8 (C=O), 45.6 (CH2)324.1251 [M+H]+
Final product3.72 (s, 3H, OCH3), 4.21 (m, 4H, S-CH2)172.3 (C=O), 113.9 (C-4-OCH3)493.2018 [M+H]+

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing alkylation at C-8 is suppressed by employing bulky Lewis acids like TiCl4, directing electrophiles to C-6.

  • Sulfoxide Over-Oxidation : Kinetic control using substoichiometric mCPBA (0.95 equiv) prevents sulfone formation, preserving the thiomorpholin-4-one structure.

Scalability and Industrial Adaptations

Pilot-scale synthesis (500 g batch) utilizes continuous flow reactors for the Pechmann condensation, achieving 94% conversion with in-line HPLC monitoring. Solvent recovery systems (e.g., wiped-film evaporators) reduce ethyl acetate consumption by 40%, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

MethodYield (%)Purity (%)Reaction Time
Enolate alkylation65958 h
Mitsunobu reaction528912 h
Ullmann coupling488224 h

Chemical Reactions Analysis

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It exhibits significant biological activity and is studied for its potential use as a photosensitizer in photodynamic therapy.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of skin diseases.

    Industry: It is employed in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related furochromenone derivatives:

Compound Name Molecular Weight Core Structure Substituents at Position 6 Key Functional Groups Pharmacological Notes
6-{2-[3-(4-Methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one 464.5 (calculated) Furo[3,2-g]chromen-7-one 2-[3-(4-Methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl Thiomorpholine, 4-methoxyaryl Potential kinase modulation due to thiomorpholine’s sulfur atom
3-(4-Methoxyphenyl)-5,9-dimethyl-furo[3,2-g]chromen-7-one () 328.3 Furo[3,2-g]chromen-7-one None (unsubstituted at C6) 4-Methoxyphenyl at C3 Enhanced UV absorption due to methoxy group; studied for photochemical applications
6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one () 444.5 Furo[3,2-g]chromen-7-one 3-(4-Benzylpiperazin-1-yl)-3-oxopropyl Piperazine, benzyl group Higher solubility in polar solvents; piperazine moiety may enhance CNS penetration
(2S)-6-(2,4-Dihydroxyphenyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one () 384.4 Dihydrofurochromenone 2,4-Dihydroxyphenyl Catechol, tertiary alcohol Antioxidant activity attributed to dihydroxyphenyl group; used in traditional medicine

Structural and Electronic Differences

  • Thiomorpholine vs. Piperazine/Phenyl Groups : The target compound’s thiomorpholine ring (S-containing) contrasts with the piperazine in ’s derivative. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but enhance hydrophobic interactions .
  • Substituent Positioning: The 4-methoxyphenyl group in the target compound is attached to thiomorpholine, whereas in ’s analog, it is directly linked to the chromenone core. This positional variance alters electronic distribution and steric effects .

Pharmacological Implications

  • Target Selectivity : Piperazine-containing analogs () show affinity for serotonin receptors, while thiomorpholine derivatives may target cysteine-rich kinases due to sulfur’s nucleophilicity .

Biological Activity

The compound 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25NO5SC_{26}H_{25}NO_{5}S, with a molecular weight of 463.5 g/mol. The structural complexity includes a furochromenone framework and a thiomorpholine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC26H25NO5S
Molecular Weight463.5 g/mol
IUPAC Name6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one
InChI KeyAELATRIOXSYXLB-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets. It primarily modulates the activity of enzymes and receptors involved in key biochemical pathways:

  • Oxidative Stress Pathways : The compound has been shown to influence oxidative stress responses, potentially providing protective effects against cellular damage.
  • Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
  • Enzyme Inhibition : The compound interacts with specific enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. For example, it has been tested using the MTT assay on HeLa and HEK-293T cells, showing promising results as an anticancer agent .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against a range of pathogens. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds and derivatives:

  • Isoquinoline Derivatives : Research on isoquinoline derivatives has revealed their potential as anticancer agents when modified with thiomorpholine groups . These findings suggest that structural modifications can enhance therapeutic efficacy.
  • Targeted Drug Delivery : Another study demonstrated the incorporation of similar compounds into transferrin-conjugated liposomes for targeted delivery to tumor cells, resulting in enhanced antitumor activity compared to non-targeted controls .
  • Mechanistic Studies : Investigations into the mechanism of action have indicated that compounds with similar scaffolds can inhibit specific phosphodiesterases (PDEs), suggesting a pathway for further development as selective inhibitors .

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